molecular formula C9H14N4O B13080687 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B13080687
M. Wt: 194.23 g/mol
InChI Key: YMZBSTVKYJFNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.

    Cyclopropylacetamide Formation: The final step involves the reaction of the substituted pyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide

Uniqueness

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-8(14)11-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

YMZBSTVKYJFNRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)NC2CC2

Origin of Product

United States

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